molecular formula C16H17NO4S2 B2745877 ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 265098-83-7

ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2745877
CAS No.: 265098-83-7
M. Wt: 351.44
InChI Key: OAUALKCAJQCGLX-RAXLEYEMSA-N
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Description

Ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C16H17NO4S2 and its molecular weight is 351.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate and its derivatives have been explored for their antimicrobial potential. Research has shown that certain synthesized derivatives exhibit significant antimicrobial activities against bacterial and fungal pathogens. For instance, derivatives have been tested for in vitro antimicrobial activity against bacterial isolates like Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, revealing their potential as antimicrobial agents (Wardkhan et al., 2008). Another study found that ethyl(3-aryl-2-bromo)propanoate derivatives showed antimicrobial activity, highlighting the influence of the methyl group on the antimicrobial effectiveness of these compounds (В. М. Цялковский et al., 2005).

Anticancer Activity

The application of this compound derivatives in cancer research is notable, with some compounds showing promising anticancer activity across a range of cancer cell lines. A study on thiazolo[3,2-a]pyridines prepared from multicomponent reactions involving this compound demonstrated anticancer potential, suggesting its applicability in the development of new cancer therapies (Altug et al., 2011).

Corrosion Inhibition

Research into the corrosion inhibition properties of derivatives of this compound for mild steel in sulphuric acid has been conducted. Studies using 1,3,4-oxadiazole derivatives have assessed their effectiveness by various methods, including gravimetric, electrochemical, SEM, and computational methods. These studies demonstrate the compounds' potential to form protective layers on mild steel surfaces, indicating their utility as corrosion inhibitors (Ammal et al., 2018).

Safety and Hazards

As for safety and hazards, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s crucial to handle all chemicals with appropriate safety measures, even if specific hazard information is not available.

Properties

IUPAC Name

ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-3-21-14(18)8-9-17-15(19)13(23-16(17)22)10-11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUALKCAJQCGLX-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.